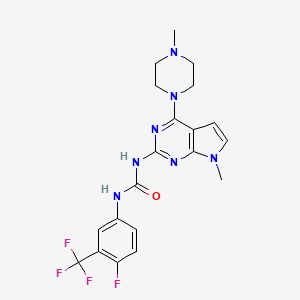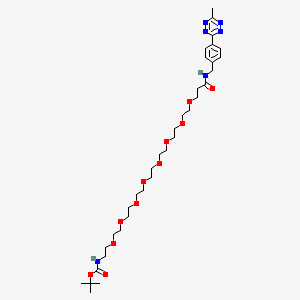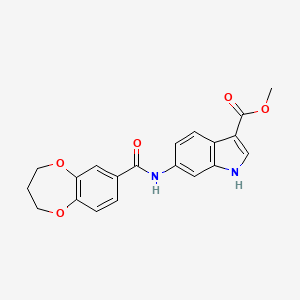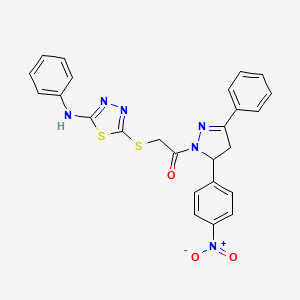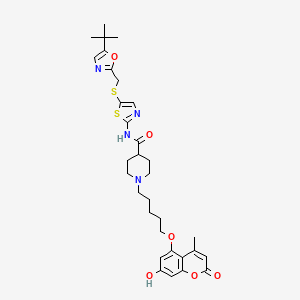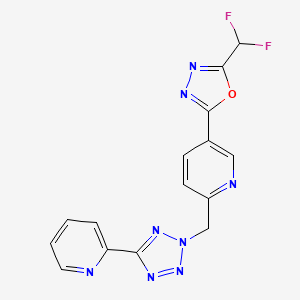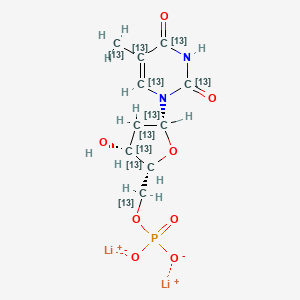
Anti-inflammatory agent 54
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anti-inflammatory agent 54 is a synthetic compound known for its potent anti-inflammatory properties. It is part of a class of compounds that inhibit the activity of inflammatory mediators, thereby reducing inflammation and associated symptoms. This compound has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its efficacy and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anti-inflammatory agent 54 typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a cyclization reaction. This can be achieved by reacting a suitable precursor with a cyclizing agent under controlled conditions.
Functional Group Modification: The core structure is then modified by introducing various functional groups. This step often involves reactions such as alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography, are employed to ensure the compound meets pharmaceutical-grade standards.
Analyse Des Réactions Chimiques
Types of Reactions
Anti-inflammatory agent 54 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
Anti-inflammatory agent 54 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways and gene expression related to inflammation.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.
Industry: Utilized in the development of anti-inflammatory drugs and formulations.
Mécanisme D'action
The mechanism of action of Anti-inflammatory agent 54 involves the inhibition of key inflammatory mediators. The compound targets enzymes such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of pro-inflammatory molecules like prostaglandins and leukotrienes. By inhibiting these enzymes, this compound reduces the production of these inflammatory mediators, thereby alleviating inflammation and pain.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diclofenac: A widely used nonsteroidal anti-inflammatory drug that also inhibits cyclooxygenase enzymes.
Celecoxib: A selective cyclooxygenase-2 inhibitor with anti-inflammatory properties.
Ibuprofen: Another nonsteroidal anti-inflammatory drug that reduces inflammation by inhibiting cyclooxygenase enzymes.
Uniqueness
Anti-inflammatory agent 54 is unique in its specific molecular structure, which allows for a more targeted inhibition of inflammatory mediators. This specificity may result in fewer side effects compared to other nonsteroidal anti-inflammatory drugs. Additionally, its synthetic versatility allows for the modification of its structure to enhance its efficacy and reduce toxicity.
Propriétés
Formule moléculaire |
C17H16N2O5 |
|---|---|
Poids moléculaire |
328.32 g/mol |
Nom IUPAC |
(E)-3-(furan-2-yl)-N-[2-(6-methoxy-2-oxo-1,3-benzoxazol-3-yl)ethyl]prop-2-enamide |
InChI |
InChI=1S/C17H16N2O5/c1-22-13-4-6-14-15(11-13)24-17(21)19(14)9-8-18-16(20)7-5-12-3-2-10-23-12/h2-7,10-11H,8-9H2,1H3,(H,18,20)/b7-5+ |
Clé InChI |
RUTHXBPCZRIDSB-FNORWQNLSA-N |
SMILES isomérique |
COC1=CC2=C(C=C1)N(C(=O)O2)CCNC(=O)/C=C/C3=CC=CO3 |
SMILES canonique |
COC1=CC2=C(C=C1)N(C(=O)O2)CCNC(=O)C=CC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[4-[[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid](/img/structure/B12375890.png)
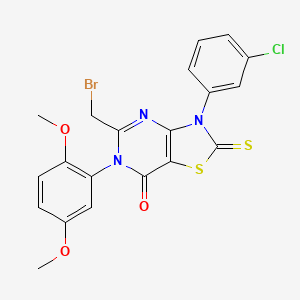
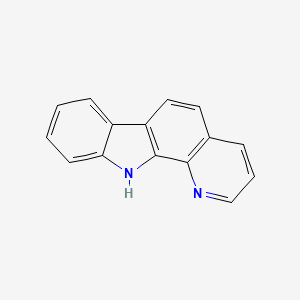
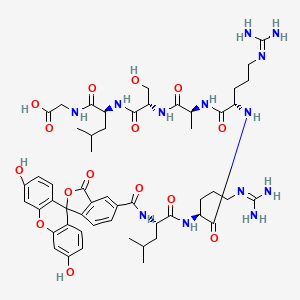
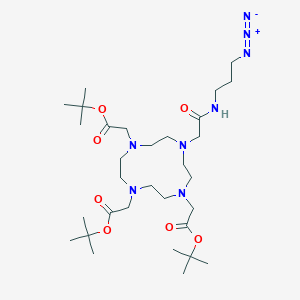
![3-[4-Chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoyl]-3-azaspiro[5.5]undecane-9-carbaldehyde](/img/structure/B12375942.png)
